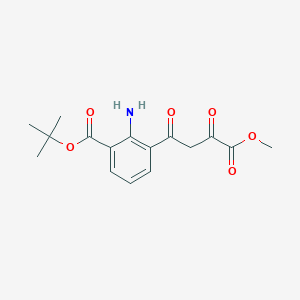

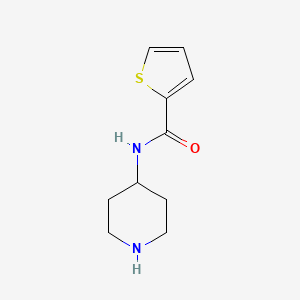

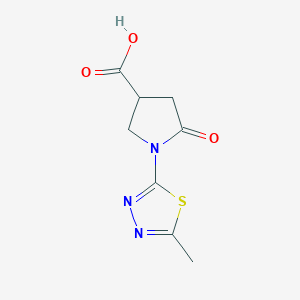

![molecular formula C8H5F3N2 B3170541 5-(Trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-80-7](/img/structure/B3170541.png)

5-(Trifluoromethyl)imidazo[1,2-a]pyridine

Overview

Description

5-(Trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the linear formula C8H6ClF3N2. It is a white solid with a molecular weight of 222.6 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton has been described .Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine is characterized by an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C8H5F3N2.ClH/c9-8(10,11)6-2-1-3-7-12-4-5-13(6)7;/h1-5H;1H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized from different 2-aminopyridines with various α-bromoketones . They have also been synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents .Physical And Chemical Properties Analysis

5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride is a white solid with a storage temperature of 0-5°C .Scientific Research Applications

Pharmaceutical Chemistry

5-(Trifluoromethyl)imidazo[1,2-a]pyridine derivatives are extensively studied in pharmaceutical chemistry due to their potential as bioactive compounds. These derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Their unique structure allows for the development of new drugs with improved efficacy and reduced side effects.

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the development of new synthetic methodologies. It serves as a building block for the synthesis of complex molecules through various reactions, such as trifluoromethylation and cyclization . These methodologies are crucial for creating novel compounds with potential applications in different fields.

Material Science

In material science, 5-(Trifluoromethyl)imidazo[1,2-a]pyridine is used in the design and synthesis of advanced materials. Its derivatives are employed in the creation of polymers and other materials with unique properties, such as enhanced thermal stability and electrical conductivity . These materials have applications in electronics, coatings, and other high-performance materials.

Optoelectronics

The compound is also significant in optoelectronics, where it is used to develop new materials for light-emitting diodes (LEDs), organic photovoltaics (OPVs), and other optoelectronic devices . Its derivatives can improve the efficiency and stability of these devices, making them more viable for commercial applications.

Chemical Sensors

5-(Trifluoromethyl)imidazo[1,2-a]pyridine derivatives are utilized in the development of chemical sensors. These sensors can detect various analytes, including gases and ions, with high sensitivity and selectivity . This application is particularly important in environmental monitoring, industrial processes, and healthcare diagnostics.

Bioimaging

In the field of bioimaging, this compound is used to develop fluorescent probes and imaging agents. These probes can be used to visualize biological processes at the cellular and molecular levels . The high fluorescence efficiency and stability of these derivatives make them ideal for applications in medical diagnostics and research.

Coordination Chemistry

The compound is also explored in coordination chemistry as a ligand for the synthesis of metal complexes . These complexes have potential applications in catalysis, materials science, and medicinal chemistry. The unique electronic properties of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine enhance the reactivity and stability of these complexes.

Agrochemicals

Lastly, 5-(Trifluoromethyl)imidazo[1,2-a]pyridine derivatives are investigated for their potential use in agrochemicals. They can be used to develop new pesticides and herbicides with improved efficacy and environmental safety . This application is crucial for sustainable agriculture and food security.

Chinese Journal of Organic Chemistry Russian Journal of General Chemistry RSC Publishing MDPI Molecules

Mechanism of Action

Target of Action

5-(Trifluoromethyl)imidazo[1,2-a]pyridine has been recognized as a significant structural component in the development of various therapeutic agents . It has been used in the development of antituberculosis agents and covalent anticancer agents

Mode of Action

It’s known that this compound is used in the development of covalent inhibitors , which typically work by forming a covalent bond with their target, leading to irreversible inhibition.

Biochemical Pathways

It’s known that this compound is used in the development of antituberculosis agents and covalent anticancer agents , suggesting that it may affect pathways related to these diseases.

Pharmacokinetics

It’s known that this compound is used in the development of covalent inhibitors , which typically have good bioavailability due to their ability to form a covalent bond with their target.

Result of Action

It’s known that this compound is used in the development of antituberculosis agents and covalent anticancer agents , suggesting that it may have significant effects on the cells of these diseases.

Action Environment

It’s known that this compound is used in the development of covalent inhibitors , which typically have good stability due to their ability to form a covalent bond with their target.

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-12-4-5-13(6)7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPPVYBGHPQGKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669586 | |

| Record name | 5-(Trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)imidazo[1,2-a]pyridine | |

CAS RN |

944580-80-7 | |

| Record name | 5-(Trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine](/img/structure/B3170495.png)

![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3170508.png)

![Bis[3,5-di(9H-carbazole-9-yl)phenyl]diphenylsilane](/img/structure/B3170512.png)

![Ethyl 2-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3170526.png)

![4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3170551.png)